molecular formula C15H18N2O3 B7564403 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one

4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one

Katalognummer B7564403
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: OPMZPXBDVIDECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one, also known as OPQ or GYKI-52466, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor in a non-competitive manner, meaning that it does not compete with the binding of glutamate to the receptor. Instead, it binds to a site on the receptor that is distinct from the glutamate binding site, resulting in the inhibition of the receptor's function.
Biochemical and Physiological Effects:
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the severity and duration of seizures induced by various convulsants. It has also been found to have neuroprotective effects, preventing the death of neurons in animal models of stroke and neurodegenerative diseases. Additionally, 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its potency and selectivity as an antagonist of the AMPA subtype of glutamate receptors. This allows for precise and specific manipulation of the receptor's function, which is crucial for studying its role in various neurological disorders. However, one limitation of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.

Zukünftige Richtungen

There are several potential future directions for research on 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to investigate the mechanisms underlying its anxiolytic and antidepressant effects. Finally, there is potential for the development of more potent and selective AMPA receptor antagonists based on the structure of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one.

Synthesemethoden

The synthesis of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with 2-oxo-tetrahydrofuran-3-carboxylic acid in the presence of a base. This reaction results in the formation of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one as a white solid with a melting point of 215-217°C.

Wissenschaftliche Forschungsanwendungen

4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system. 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been used in a variety of studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-[3-(oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZPXBDVIDECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.